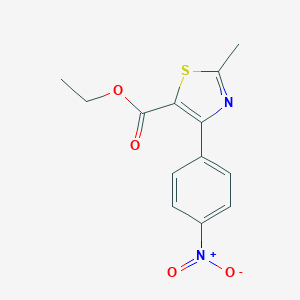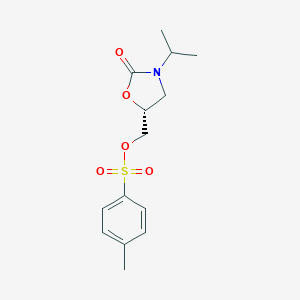
3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one, also known as ITOM, is a chemical compound that has gained significant attention in the field of scientific research in recent years. ITOM is a white crystalline solid that is soluble in water and organic solvents and has a molecular formula of C15H21NO5S.
Mécanisme D'action
The mechanism of action of 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one involves the formation of a complex between the catalyst and the substrate, which results in the activation of the substrate and the subsequent formation of the desired product. The chiral nature of 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one allows for the enantioselective synthesis of the product.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one. However, studies have shown that it is non-toxic and has low cytotoxicity, making it a safe and viable option for use in organic synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one as a chiral auxiliary in organic synthesis offers several advantages, including high enantioselectivity, low cost, and ease of use. However, its use is limited to certain types of reactions and substrates, and its efficiency may vary depending on the specific reaction conditions.
Orientations Futures
Further research is needed to explore the potential applications of 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one in various fields, including pharmaceuticals, agrochemicals, and materials science. Additionally, efforts should be made to optimize the synthesis process and develop new derivatives of 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one with improved properties and efficiency.
Méthodes De Synthèse
The synthesis of 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one can be achieved through a multi-step process, which involves the reaction of 4-toluenesulfonyloxymethyl-2-oxazolidinone with isopropylamine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure 3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one.
Applications De Recherche Scientifique
3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one has been extensively studied for its potential use as a chiral auxiliary in organic synthesis. It has been found to be an efficient catalyst in the enantioselective synthesis of various compounds, including amino acids, peptides, and natural products.
Propriétés
Numéro CAS |
115744-13-3 |
|---|---|
Nom du produit |
3-Isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one |
Formule moléculaire |
C14H19NO5S |
Poids moléculaire |
313.37 g/mol |
Nom IUPAC |
[(5R)-2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H19NO5S/c1-10(2)15-8-12(20-14(15)16)9-19-21(17,18)13-6-4-11(3)5-7-13/h4-7,10,12H,8-9H2,1-3H3/t12-/m1/s1 |
Clé InChI |
VSBCXARDKFKTHY-GFCCVEGCSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CN(C(=O)O2)C(C)C |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(C(=O)O2)C(C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(C(=O)O2)C(C)C |
Synonymes |
3-isopropyl-5-(4-toluenesulfonyloxymethyl)oxazolidin-2-one ITSOMO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,4R)-1-[(3S,6S,9R,14R,17S,20S)-9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B39175.png)
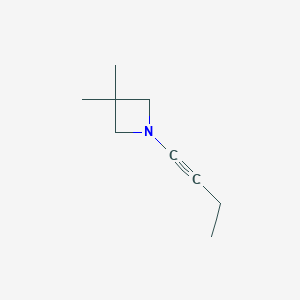
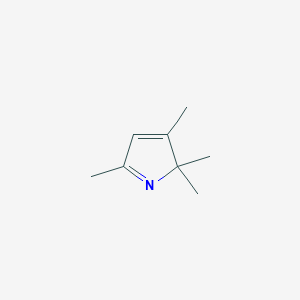
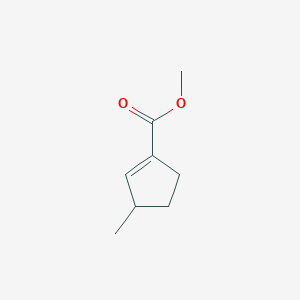
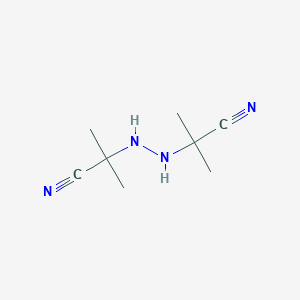
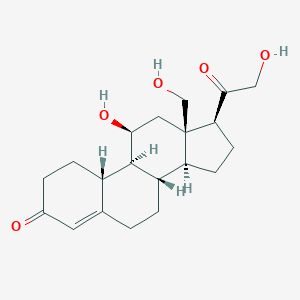
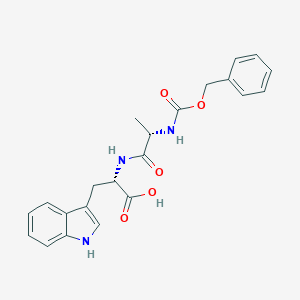
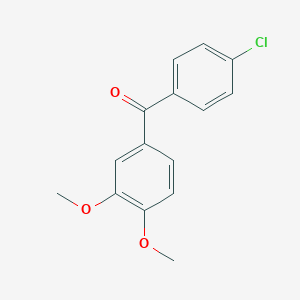
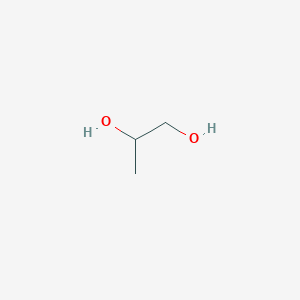
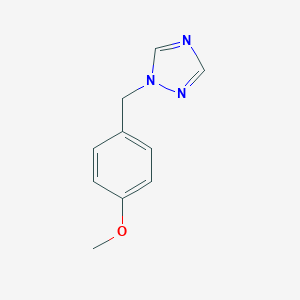
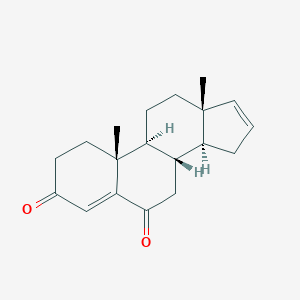
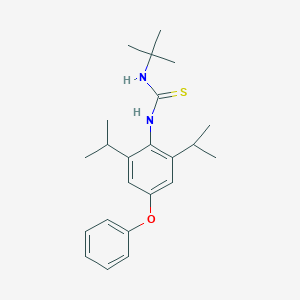
![4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol](/img/structure/B39202.png)
